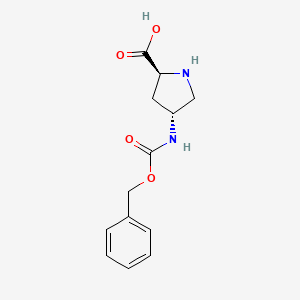

(2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid (CAS: 1279039-31-4) is a chiral pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the 4-position and a carboxylic acid at the 2-position. Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol . This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stereochemical rigidity and functional versatility. Storage conditions recommend keeping it sealed in a dry environment at 2–8°C to prevent degradation .

Properties

IUPAC Name |

(2S,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-6-10(7-14-11)15-13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,18)(H,16,17)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZIKOUKWSDDIU-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to protect the amino group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Overview : The compound serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its structural characteristics allow for efficient assembly of complex peptide chains.

Key Benefits :

- Enhances the stability and efficacy of synthesized peptides.

- Facilitates the incorporation of specific amino acid sequences critical for biological activity.

Case Study :

In a study focused on synthesizing neuropeptides, researchers utilized (2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid to create a series of modified peptides that exhibited enhanced binding affinity to target receptors, demonstrating its effectiveness in tailoring peptide properties for therapeutic purposes .

Drug Development

Overview : This compound plays a significant role in the pharmaceutical industry for developing new drugs, especially those targeting specific biological pathways.

Applications :

- Utilized in the design of peptide-based therapeutics.

- Acts as an intermediate in synthesizing compounds that exhibit pharmacological activity against various diseases.

Example :

Research has shown that derivatives of this compound can lead to the development of novel analgesics with improved efficacy and reduced side effects compared to existing medications .

Bioconjugation

Overview : The compound is employed in bioconjugation techniques, which involve attaching biomolecules to drugs or imaging agents.

Key Features :

- Enhances the targeting capabilities of therapeutic agents.

- Improves the pharmacokinetic profiles of drugs by facilitating selective delivery to target tissues.

Research Insight :

A study demonstrated that conjugating this compound with monoclonal antibodies significantly increased the specificity and efficacy of cancer therapies by enabling targeted delivery to tumor cells .

Research in Neuroscience

Overview : The compound is increasingly utilized in neuroscience research to study neuropeptides and their roles in neurological functions and disorders.

Significance :

- Aids in understanding the mechanisms underlying neuropeptide action.

- Provides insights into potential therapeutic targets for neurological diseases.

Case Study :

In investigations into neurodegenerative disorders, this compound was used to synthesize peptide analogs that modulate neuropeptide signaling pathways, offering potential new avenues for treatment .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. The compound interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways and facilitating the formation of desired products.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic Acid

- Key Differences: The (2S,4S) stereoisomer (CAS: 1279034-86-4) differs in the configuration of the 4-amino group, altering spatial orientation. This impacts its interactions in chiral environments, such as enzyme-binding pockets.

- Physicochemical Properties : Similar molecular weight (265.26 g/mol) but distinct chromatographic behavior (e.g., HPLC retention times) due to stereochemistry .

- Applications: Used in asymmetric catalysis and as a building block for non-natural amino acids, though its synthesis requires precise stereocontrol .

(2S,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic Acid

Functional Group Modifications

(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic Acid

- Structure: Replaces the Cbz-amino group with a 2-bromobenzyl substituent.

- Applications : Useful in designing kinase inhibitors or radiolabeled probes due to halogenated aromatic systems .

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Derivatives

- Example : (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 13504-86-4).

- Differences: Hydroxyl group at position 4 instead of Cbz-amino. Lower reactivity in amidation but suitable for oxidation to ketones or glycosylation .

- Physicochemical Data : Boiling point 486.9°C; density 1.416 g/cm³ .

Protective Group Variations

Boc-Protected Analogs

- Example: (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

- Structure : Includes Boc and hydroxymethyl groups.

- Applications : The hydroxymethyl group enables conjugation to resins or fluorescent tags, while Boc protection offers acid-labile stability .

Fluorenylmethyloxycarbonyl (Fmoc) Derivatives

Key Reactions

- Mesylation : describes using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in CH₂Cl₂ at -15°C to introduce a leaving group at the 4-position, a step critical for nucleophilic substitution .

- Coupling Reactions : EDCI/DMAP-mediated coupling in 1,2-dichloroethane/tBuOH () is standard for amide bond formation, applicable to analogs with carboxylic acid groups .

Physicochemical Properties

Biological Activity

(2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid, commonly referred to as a benzyloxycarbonyl derivative of pyrrolidine, is a compound with significant biological implications. Its structural features suggest potential applications in pharmaceutical development, particularly in the synthesis of peptide-based therapeutics and enzyme inhibitors. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16N2O4

- Molecular Weight : 264.28 g/mol

- CAS Number : 1279039-31-4

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Purity | Varies by supplier |

| Storage Conditions | Dark, dry, 2-8°C |

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in the context of enzyme inhibition and therapeutic applications. Notably, it has been studied for its effects on proteases and its potential role in drug development targeting neurological disorders.

Enzyme Inhibition

Research indicates that this compound serves as an inhibitor for several enzymes, including cysteine proteases. The compound's mechanism involves interaction with the active site of these enzymes, leading to inhibition of their activity.

- Cysteine Proteases : Studies have demonstrated that derivatives of this compound can selectively inhibit cathepsin L over other cysteine proteases like cathepsin B and S. For instance, compounds with a similar structure exhibited IC50 values in the nanomolar range against cathepsin L, indicating high potency and selectivity .

- Selectivity Profiles : The selectivity of these inhibitors is crucial for minimizing off-target effects in therapeutic applications. Compounds derived from this structure have shown improved selectivity profiles when compared to traditional inhibitors, making them valuable candidates for further development .

Case Studies

Several studies highlight the biological activity of this compound:

- Inhibition of Malaria Parasites : A study reported that related compounds exhibited inhibitory effects on Plasmodium falciparum, with IC50 values around 15.4 µM, suggesting potential for antimalarial drug development .

- Bone Resorption Studies : Another investigation assessed the compound's effect on bone resorption mediated by osteoclasts. It was found to suppress parathyroid hormone-stimulated osteoclastic activity in vitro and reduced bone loss in ovariectomized mice models when administered intraperitoneally .

Applications in Pharmaceutical Development

The compound's unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals targeting various diseases:

- Neurological Disorders : Its application in drug development for neurological conditions has been explored due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems .

- Peptide Synthesis : It is widely utilized in peptide synthesis as a stable building block that enhances the efficacy and stability of peptide-based therapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S,4R)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The synthesis often involves multi-step protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are used to protect the amino group, while the carboxylic acid is activated for coupling. Stereochemical control at the 4R position is achieved via chiral auxiliaries or asymmetric catalysis. Reaction solvents (e.g., DMF, toluene) and nucleophiles (e.g., trimethylsiloxyethylene derivatives) significantly impact yield and stereopurity .

- Key Data : In decarboxylation-alkylation steps, using phenyltrimethylsiloxyethylene as a nucleophile yielded 66% of the desired product with retained stereochemistry .

Q. How is the compound characterized to confirm its stereochemistry and purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical. For example, rotatory chromatography (hexanes/EtOAc) is used to isolate enantiomerically pure fractions. Polarimetry or chiral HPLC can resolve stereoisomeric impurities .

Advanced Research Questions

Q. How does the (2S,4R) stereochemistry influence conformational control in peptide synthesis?

- Methodology : The rigid pyrrolidine ring and substituents at C4 (e.g., benzyloxycarbonyl) enforce specific dihedral angles, reducing aggregation in peptide chains. Computational modeling (e.g., DFT) and X-ray crystallography are used to study hydrophobic interactions and β-turn stabilization .

- Contradictions : Some studies report conflicting aggregation tendencies, likely due to solvent polarity or competing intramolecular H-bonding .

Q. What role does this compound play in designing pseudoprolines, and how does its stability compare to Boc/Fmoc-protected analogs?

- Methodology : Pseudoprolines derived from (2S,4R)-configured pyrrolidines improve solubility during solid-phase peptide synthesis (SPPS). Stability tests under acidic (TFA) or basic (piperidine) conditions show that the benzyloxycarbonyl group is more labile than Boc but less prone to diketopiperazine formation compared to Fmoc .

Q. How can researchers resolve discrepancies in reported yields for alkylation steps involving this compound?

- Methodology : Yield variations (e.g., 50–80%) arise from nucleophile reactivity (e.g., aryl vs. alkyl groups) and steric hindrance at C4. Optimizing temperature (−20°C to RT) and using bulky bases (e.g., DIPEA) can mitigate side reactions .

Analytical and Application-Focused Questions

Q. What advanced techniques are used to study its interactions with biological targets (e.g., enzymes or receptors)?

- Methodology : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities. For example, derivatives with 4-chlorobenzyl substituents show enhanced inhibition of prolyl oligopeptidase due to hydrophobic pocket interactions .

Q. How is this compound utilized in synthesizing complex heterocycles or PROTACs (Proteolysis-Targeting Chimeras)?

- Methodology : Its carboxylic acid group is conjugated to amino acids or linkers via EDC/HOBt coupling. For instance, it serves as a scaffold in PROTACs targeting protein degradation pathways, with modifications at C4 (e.g., trifluoroacetamido groups) improving cellular permeability .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.